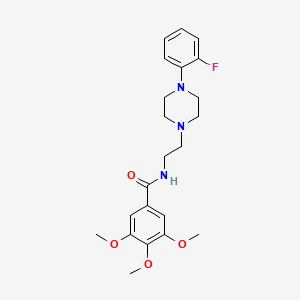

N-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)-3,4,5-三甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a benzamide moiety with three methoxy groups

科学研究应用

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide exhibit antidepressant properties. A study highlighted the antidepressant and anxiolytic activities of structurally related piperazine derivatives in rodent models, suggesting that modifications to the piperazine structure can enhance efficacy .

2. Anticonvulsant Effects

The compound's analogs have shown promise as anticonvulsants in animal models. For instance, derivatives of piperazine have been evaluated for their ability to prevent seizures induced by maximal electroshock and other convulsants . This suggests that N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide may possess similar anticonvulsant properties.

3. Inhibition of Nucleoside Transporters

Recent studies have identified the compound as a potential inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions in cells. Compounds with similar structures have been shown to selectively inhibit ENT2 over ENT1, indicating possible applications in cancer therapy where ENTs play a significant role in drug resistance .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Research has demonstrated that substituents on the piperazine ring significantly influence the biological activity of related compounds. For example, variations in the fluorine substitution pattern on the phenyl ring can alter binding affinity and selectivity towards specific biological targets .

Case Study 1: Antidepressant Activity

A study involving the evaluation of various piperazine derivatives found that certain modifications led to enhanced serotonergic activity, which is crucial for antidepressant effects. The specific derivative containing the 2-fluorophenyl group showed improved efficacy compared to its non-fluorinated counterparts .

Case Study 2: Anticonvulsant Properties

In another investigation, a series of piperazine-based compounds were tested for their anticonvulsant effects using established animal models. The results indicated that compounds with similar structural motifs to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide demonstrated significant reductions in seizure frequency and severity .

作用机制

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs , with a higher selectivity towards ENT2 than ENT1 . It inhibits the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . The compound’s inhibitory effect is irreversible and non-competitive, reducing the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can influence adenosine-related functions and potentially disrupt nucleotide synthesis pathways .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect .

Result of Action

The compound’s action results in the inhibition of uridine and adenosine transport, potentially disrupting nucleotide synthesis and adenosine-related functions . This could lead to various molecular and cellular effects, depending on the specific cellular context.

生化分析

Biochemical Properties

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which are essential for nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .

Cellular Effects

The compound exerts profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits the uptake of uridine in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 .

Molecular Mechanism

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide exerts its effects at the molecular level through various mechanisms . It binds to ENTs, inhibiting their function . This inhibition is irreversible and non-competitive, reducing the maximum rate of uridine uptake without affecting the Michaelis constant .

Temporal Effects in Laboratory Settings

The effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide change over time in laboratory settings . The compound’s inhibitory effect on ENTs cannot be washed out, indicating its stability

Metabolic Pathways

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is involved in various metabolic pathways . It interacts with ENTs, which play a vital role in nucleotide synthesis

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with ENTs, affecting its localization or accumulation . The specific transporters or binding proteins it interacts with are not yet fully identified.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)ethanol, which is then converted to 2-(2-fluorophenyl)ethylamine. This amine is reacted with piperazine to form the intermediate 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.

Formation of the Benzamide Intermediate: 3,4,5-trimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with the piperazine intermediate to form N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with different nucleophiles.

相似化合物的比较

Similar Compounds

- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

- N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

- N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties compared to its analogs with different substituents on the phenyl ring.

生物活性

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C23H28FN3O4

- Molecular Weight : 423.49 g/mol

- CAS Number : Not specifically listed but can be derived from its structural components.

The structure features a piperazine ring, a fluorophenyl group, and a trimethoxybenzamide moiety, which are critical for its biological activity.

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide exhibits several mechanisms that contribute to its pharmacological profile:

- Monoamine Oxidase Inhibition : Research indicates that derivatives containing the piperazine moiety can act as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B. This inhibition is crucial for the potential treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Serotonin Reuptake Inhibition : Similar compounds have shown activity as serotonin-selective reuptake inhibitors (SSRIs), which are important in managing mood disorders .

Pharmacological Effects

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of oxidative stress and neuroinflammation.

- Antidepressant Activity : Its ability to inhibit MAO and modulate serotonin levels suggests potential antidepressant effects.

- Anticancer Potential : Preliminary studies have indicated that certain derivatives may possess anticancer properties, warranting further investigation into their efficacy against various cancer cell lines.

Study on MAO Inhibition

In a study evaluating a series of pyridazinone derivatives similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide, it was found that compounds with similar structures exhibited potent MAO-B inhibition with IC50 values as low as 0.013 µM. These compounds were reversible inhibitors and showed minimal cytotoxicity in healthy fibroblast cells .

Antidepressant Activity Assessment

A separate investigation into related piperazine derivatives revealed significant serotonin reuptake inhibition, suggesting potential use in treating depression. The structure-activity relationship highlighted the importance of specific substitutions on the piperazine ring for enhancing efficacy .

Summary of Biological Activities

属性

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-7-5-4-6-17(18)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLYDKKOYXSDQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。